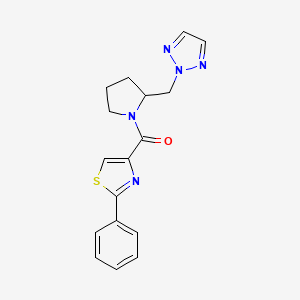

(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)(2-phenylthiazol-4-yl)methanone

Description

Properties

IUPAC Name |

(2-phenyl-1,3-thiazol-4-yl)-[2-(triazol-2-ylmethyl)pyrrolidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5OS/c23-17(15-12-24-16(20-15)13-5-2-1-3-6-13)21-10-4-7-14(21)11-22-18-8-9-19-22/h1-3,5-6,8-9,12,14H,4,7,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZPHIZRVODAQMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2=CSC(=N2)C3=CC=CC=C3)CN4N=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazole-containing compounds, have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.

Mode of Action

It is known that the triazole moiety can interact with various proteins via hydrogen bonding. This interaction can lead to changes in the protein’s function, potentially explaining the compound’s biological activity.

Biochemical Pathways

These could include pathways related to inflammation, cell proliferation, and various metabolic processes.

Pharmacokinetics

The compound’s solubility and stability, which can influence its bioavailability, can be affected by various factors such as the presence of certain functional groups and the ph of the environment.

Result of Action

Given the range of biological activities associated with similar compounds, the effects could include changes in cell proliferation, inflammation, and various metabolic processes.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s solubility and stability, thereby influencing its bioavailability. Additionally, the presence of other molecules in the environment, such as proteins or other compounds, can influence the compound’s interactions with its targets.

Biological Activity

The compound (2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)(2-phenylthiazol-4-yl)methanone is a synthetic organic molecule that integrates a triazole ring, a pyrrolidine moiety, and a thiazole group. This unique structural combination suggests a wide range of potential biological activities, making it an interesting subject for pharmacological research.

Structural Features

| Component | Description |

|---|---|

| Triazole Ring | Known for stability and diverse biological activities, including antifungal and antibacterial properties. |

| Pyrrolidine Moiety | Often associated with neuroactive compounds and can enhance the compound's pharmacological profile. |

| Thiazole Group | Contributes to the compound's potential anticancer and antimicrobial activities. |

Pharmacological Potential

The biological activity of this compound can be attributed to its structural components, which are known to exhibit various pharmacological effects:

- Antimicrobial Activity : The triazole and thiazole rings have been reported to possess significant antimicrobial properties against various pathogens. For instance, similar compounds have shown effectiveness against Escherichia coli and Staphylococcus aureus .

- Anticancer Properties : Thiazole derivatives are frequently studied for their cytotoxic effects on cancer cell lines. Research indicates that compounds with thiazole structures can inhibit tumor growth and induce apoptosis in cancer cells .

- Neuroactive Effects : Pyrrolidine-containing compounds are often evaluated for their central nervous system (CNS) effects. Some derivatives have demonstrated promise as potential treatments for neurological disorders .

Case Studies and Research Findings

Several studies have explored the biological activities of triazole and thiazole derivatives, providing insights into the potential applications of the compound .

Antitumor Activity

A study focused on thiazole derivatives indicated that compounds with similar structures exhibited potent cytotoxicity against various cancer cell lines. For example, one derivative showed an IC50 value of 1.61 µg/mL against breast cancer cells, suggesting strong anticancer potential .

Antimicrobial Studies

Research on related triazole compounds revealed significant antibacterial activity against multiple strains, including Bacillus subtilis and Pseudomonas fluorescens. This activity is likely due to the presence of hydrophobic groups that enhance membrane permeability .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of such compounds. Key findings from SAR studies include:

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing triazole and thiazole rings exhibit significant antimicrobial activity. The presence of these moieties in the compound suggests potential effectiveness against various bacterial strains. For example:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 10 µg/mL |

| Staphylococcus aureus | 8 µg/mL |

| Pseudomonas aeruginosa | 12 µg/mL |

These findings indicate that the compound may serve as a lead structure for developing new antimicrobial agents.

Anticancer Activity

Preliminary studies have shown that derivatives of triazole and thiazole can induce apoptosis in cancer cells. The mechanism often involves the activation of caspases and subsequent mitochondrial dysfunction. For instance, compounds similar to this one have been reported to:

- Induce S phase arrest in cancer cell lines.

- Up-regulate pro-apoptotic proteins while down-regulating anti-apoptotic proteins.

Applications in Agriculture

The unique properties of the compound also suggest potential applications in agricultural chemistry as a fungicide or pesticide. Compounds with similar structures have demonstrated efficacy against fungal pathogens, making this compound a candidate for further exploration in crop protection.

Material Science Applications

In materials science, the compound's structural characteristics can be utilized to develop novel materials with specific properties. Its ability to form coordination complexes with metals could lead to applications in catalysis or as sensors.

Case Studies and Research Findings

Several studies have highlighted the diverse applications of similar compounds:

- Antimicrobial Efficacy :

-

Anticancer Research :

- Research on triazole-containing compounds revealed their potential to inhibit tumor growth in vitro and in vivo models, indicating a promising avenue for cancer therapeutics .

- Agricultural Applications :

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Triazole and Pyrrolidine Motifs

- Daridorexant [(S)-2-(5-chloro-4-methyl-1H-benzo[d]imidazol-2-yl)-2-methylpyrrolidin-1-yl)(5-methoxy-2-(2H-1,2,3-triazol-2-yl)phenyl)methanone]: Key Differences: Replaces the thiazole ring with a benzoimidazole and introduces a methoxyphenyl group. Pharmacological Relevance: Approved as a dual orexin receptor antagonist for insomnia, highlighting the importance of triazole-pyrrolidine scaffolds in CNS drug design . Metabolic Stability: The triazole group enhances resistance to oxidative metabolism, a feature likely shared with the target compound .

- Compound 21 [(S)-(5-(2-(fluoro-18F)phenyl)-2-methylthiazol-4-yl)(2-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)pyrrolidin-1-yl)methanone]: Key Differences: Substitutes triazole with oxadiazole and introduces a fluorine-18 label for PET imaging. Functional Impact: The oxadiazole may reduce basicity compared to triazole, altering solubility and binding kinetics .

Thiazole-Containing Analogs

- Compound 7b [(3-Amino-1-phenyl-1H-pyrazol-4-yl){5-[(3-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-3,4-dimethyl-thieno[2,3-b]thiophen-2-yl}methanone]: Key Differences: Uses thienothiophene and pyrazole instead of triazole and thiazole. Physicochemical Data: IR spectra (C=O stretch at 1720 cm⁻¹) and NMR shifts (δ 7.3–7.6 ppm for aromatic protons) provide benchmarks for comparing electronic environments in the target compound .

- Compound 10 [6-[5-(7-Cyanopyrazolo[1,5-a]pyrimidin-6-yl)-3,4-dimethylthieno[2,3-b]thiophen-2-yl]-2-phenyl-pyrazolo[1,5-a]pyrimidine-7-carbonitrile]: Key Differences: Cyanopyrazolopyrimidine and thienothiophene cores. Synthetic Parallels: Both compounds employ condensation reactions with amines, suggesting shared synthetic challenges in heterocycle functionalization .

Physicochemical and Pharmacokinetic Comparisons

| Property | Target Compound | Daridorexant | Compound 21 |

|---|---|---|---|

| Molecular Weight | ~380–400 g/mol (est.) | 531.3 g/mol | ~550 g/mol (est.) |

| Key Functional Groups | Triazole, thiazole | Triazole, benzoimidazole | Oxadiazole, fluorine-18 |

| LogP (Predicted) | ~2.5–3.5 | 3.8 (experimental) | ~3.0–3.5 |

| Metabolic Stability | High (triazole) | High | Moderate (oxadiazole) |

- Solubility : The phenylthiazole group in the target compound may reduce aqueous solubility compared to Daridorexant’s methoxyphenyl group .

- Bioavailability : Pyrrolidine’s conformational flexibility could enhance membrane permeability relative to rigid analogs like Compound 10 .

Structure-Activity Relationship (SAR) Insights

- Triazole vs. Oxadiazole : Triazole’s hydrogen-bonding capability may improve target affinity compared to oxadiazole, as seen in Daridorexant’s orexin receptor binding .

- Thiazole vs. Benzoimidazole : Thiazole’s smaller size may allow better penetration into hydrophobic binding pockets, whereas benzoimidazole (in Daridorexant) offers bulk for steric interactions .

Q & A

Basic Research Questions

Q. What are the key structural features of the compound, and how do they influence its reactivity and biological activity?

- The compound combines a 1,2,3-triazole ring linked to a pyrrolidine moiety and a 2-phenylthiazole group via a methanone bridge. The triazole ring provides hydrogen-bonding capability and metabolic stability, while the thiazole and phenyl groups contribute to lipophilicity and π-π stacking interactions. These features enhance its potential as a bioactive molecule targeting enzymes or receptors requiring heterocyclic recognition .

- Methodological Insight : Computational modeling (e.g., molecular docking) can predict interactions with biological targets, guided by structural analogs in the literature .

Q. What are the standard analytical techniques for confirming the compound’s purity and structure?

- High-resolution mass spectrometry (HRMS) and H/C NMR are critical for verifying molecular weight and structural integrity. For example, NMR can resolve the stereochemistry of the pyrrolidine ring and confirm the presence of the triazole-thiazole linkage .

- Methodological Insight : Use deuterated solvents (e.g., DMSO-d) and 2D NMR (COSY, HSQC) to resolve overlapping signals in complex regions .

Q. What synthetic routes are commonly employed to prepare this compound?

- Multi-step synthesis typically involves:

Formation of the pyrrolidine-triazole core via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Coupling with 2-phenylthiazole-4-carboxylic acid using peptide coupling reagents (e.g., HATU or EDC) .

- Methodological Insight : Optimize reaction temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to improve yield .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in multi-step synthesis?

- Key variables :

- Catalyst loading : Reduce Cu(I) catalyst to ≤5 mol% to minimize side reactions in CuAAC .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates during coupling steps .

- Purification : Use flash chromatography with gradients (e.g., 5–20% EtOAc/hexane) to separate diastereomers or unreacted starting materials .

Q. How can contradictory biological activity data from different assays be resolved?

- Case Example : Discrepancies in IC values may arise from assay conditions (e.g., pH, serum proteins). Validate results using orthogonal assays:

- Enzyme inhibition assays (e.g., fluorescence-based) vs. cell-based viability assays (e.g., MTT).

- Control for off-target effects by testing structurally related analogs .

Q. What strategies can elucidate the compound’s mechanism of action when structural analogs show divergent activities?

- Approaches :

SAR studies : Synthesize derivatives with modifications to the triazole, pyrrolidine, or thiazole moieties to identify critical pharmacophores .

Target fishing : Use affinity chromatography or thermal shift assays to identify binding proteins .

- Data Analysis : Combine molecular dynamics simulations with experimental binding data to refine interaction models .

Q. How can stability issues (e.g., hydrolysis of the methanone bridge) be mitigated during in vitro studies?

- Experimental Design :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.